
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is a chemical compound with the IUPAC name 5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid . It has a molecular weight of 233.27 . The compound is typically stored at room temperature and is available in a solid form .
Synthesis Analysis
The synthesis of “5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available sources.Molecular Structure Analysis
The InChI code for “5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is 1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) . This indicates the presence of a five-membered pyrrolidine ring, a phenylethyl group, and a carboxamide group in the molecule.Physical And Chemical Properties Analysis
“5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is a solid at room temperature . The compound’s molecular weight is 233.27 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
The pyrrolidine scaffold is a versatile building block in drug discovery. Researchers have explored derivatives of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide for their potential as novel therapeutic agents. By modifying the phenylethyl group and the carboxamide functionality, scientists aim to develop compounds with improved pharmacological properties. These efforts may lead to new drugs targeting specific diseases or biological pathways .
Neurotransmitter Analogues
The phenylethyl moiety resembles neurotransmitters like dopamine, histamine, and serotonin. Researchers have explored analogues of these neurotransmitters to understand their effects on neural signaling and receptor interactions. By incorporating the pyrrolidine core, scientists can create novel compounds with potential applications in neuropharmacology .
Heterocyclic Chemistry
The synthesis of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves several steps, including amidation and cyclization. These reactions highlight the compound’s role in heterocyclic chemistry. Researchers can further explore its reactivity, stability, and functional group compatibility to design new heterocyclic structures .
Bioconjugation and Labeling
Functionalized carboxamides are valuable tools for bioconjugation and labeling studies. Researchers can attach fluorescent dyes, radioisotopes, or other tags to the carboxamide group of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide. These labeled derivatives enable visualization, tracking, and localization of specific cellular targets in biological systems .
Combinatorial Chemistry
Given the ease of synthesis and the availability of diverse amines, 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide can be part of combinatorial libraries. Researchers can explore its chemical space by systematically varying substituents on the phenylethyl and pyrrolidine moieties. Such libraries are valuable for high-throughput screening and lead optimization in drug discovery .
Eigenschaften
IUPAC Name |
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONKFDERKWXRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

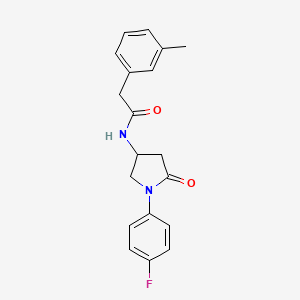

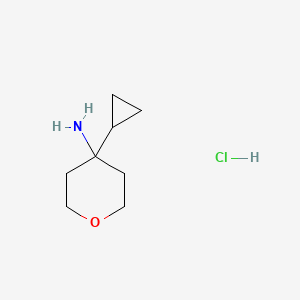



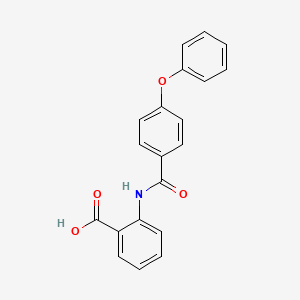
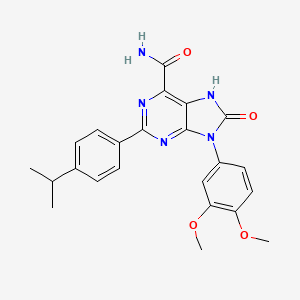
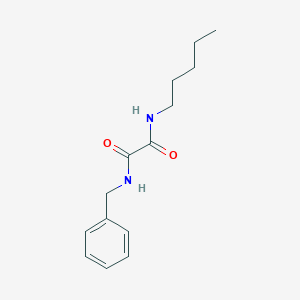
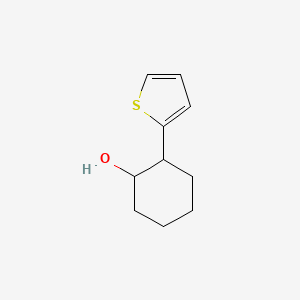
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)
![(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2390143.png)
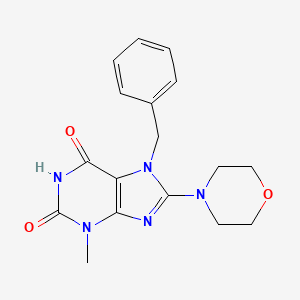
![N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390146.png)